1-(Difluoromethoxymethyl)cyclopropanamine;hydrochloride
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Overview
Description
1-((Difluoromethoxy)methyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C5H10ClF2NO and a molecular weight of 173.59 g/mol . This compound is of interest due to its unique structure, which includes a cyclopropane ring and a difluoromethoxy group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Difluoromethoxy)methyl)cyclopropan-1-amine hydrochloride typically involves the reaction of cyclopropanone derivatives with difluoromethoxymethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-((Difluoromethoxy)methyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-((Difluoromethoxy)methyl)cyclopropan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((Difluoromethoxy)methyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-((Difluoromethoxy)methyl)cyclopropan-1-amine: The non-hydrochloride form of the compound.
Cyclopropanamine derivatives: Compounds with similar cyclopropane structures but different substituents.
Difluoromethoxy derivatives: Compounds with the difluoromethoxy group attached to different molecular frameworks.
Uniqueness
1-((Difluoromethoxy)methyl)cyclopropan-1-amine hydrochloride is unique due to its combination of a cyclopropane ring and a difluoromethoxy group, which imparts specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C5H10ClF2NO |
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Molecular Weight |
173.59 g/mol |
IUPAC Name |
1-(difluoromethoxymethyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-4(7)9-3-5(8)1-2-5;/h4H,1-3,8H2;1H |
InChI Key |
OHTCJQIPOFJTPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(COC(F)F)N.Cl |
Origin of Product |
United States |
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